Dimeric Spirocyclopentenedione Architecture Distinguishes Bi-linderone from Monomeric Lindera Cyclopentenediones
Bi-linderone possesses an unprecedented spirocyclopentenedione-containing carbon skeleton, formed as a highly modified dimer of methyl linderone, which fundamentally distinguishes it from monomeric Lindera cyclopentenediones such as linderone, methyllinderone, and lucidone [1][2]. The dimeric architecture incorporates a spirocyclic junction absent in monomeric counterparts, establishing a distinct chemical identity class [1].
| Evidence Dimension | Molecular architecture / carbon skeleton class |
|---|---|
| Target Compound Data | Spirocyclopentenedione-containing dimeric skeleton; C34H32O10; MW 600.6 |
| Comparator Or Baseline | Monomeric Lindera cyclopentenediones (e.g., linderone, methyllinderone, lucidone) — simple cyclopentenedione core without spirocyclic dimerization |
| Quantified Difference | Qualitative structural distinction: dimeric vs monomeric; presence vs absence of spirocyclopentenedione moiety |
| Conditions | Structure determined by extensive NMR spectroscopic analysis and crystal X-ray diffraction [1] |
Why This Matters
The dimeric spirocyclopentenedione architecture confers distinct protein binding topology and bioactivity profile compared to monomeric Lindera cyclopentenediones, making bi-linderone non-interchangeable for target engagement studies.
- [1] Wang F, Gao Y, Zhang L, Liu JK. Bi-linderone, a highly modified methyl-linderone dimer from Lindera aggregata with activity toward improvement of insulin sensitivity in vitro. Org Lett. 2010;12(10):2354-2357. View Source
- [2] Chen L, Liu B, Deng JJ, et al. Lindera cyclopentenedione intermediates from the roots of Lindera aggregata. RSC Adv. 2018;8:17898-17904. View Source
